

Synthesis of Ethyl 4,4,4-trifluorobutyrate from ethyl trifluoroacetate

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Compound of Interest

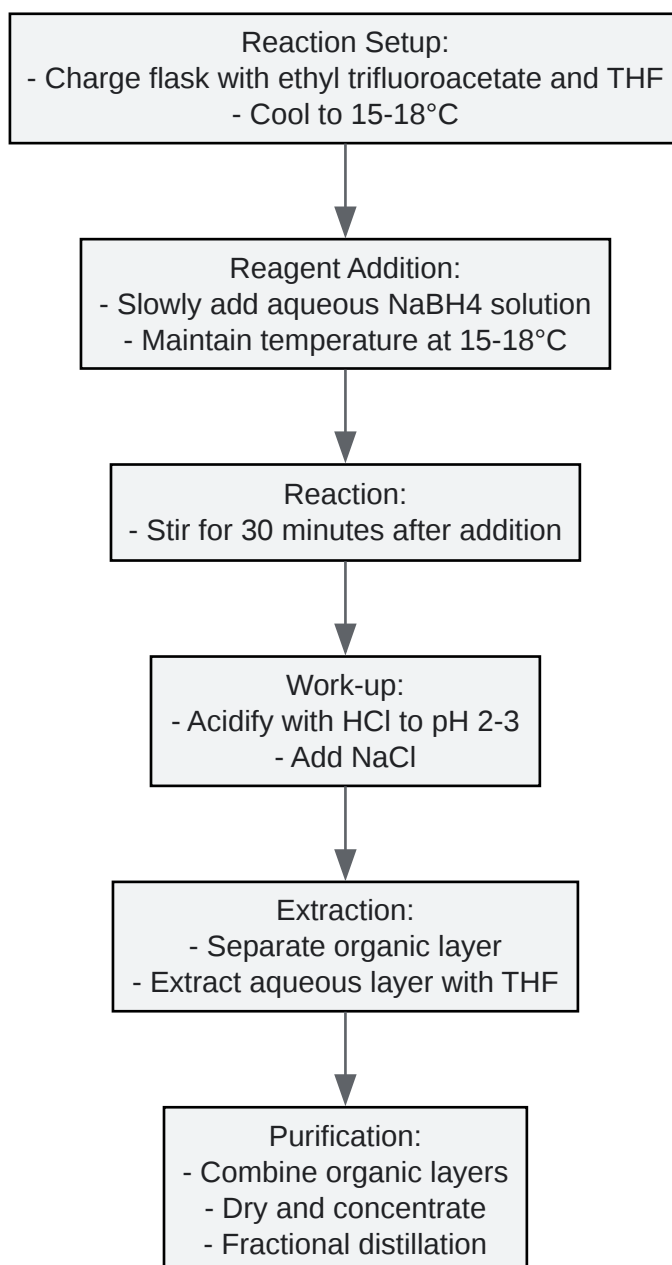
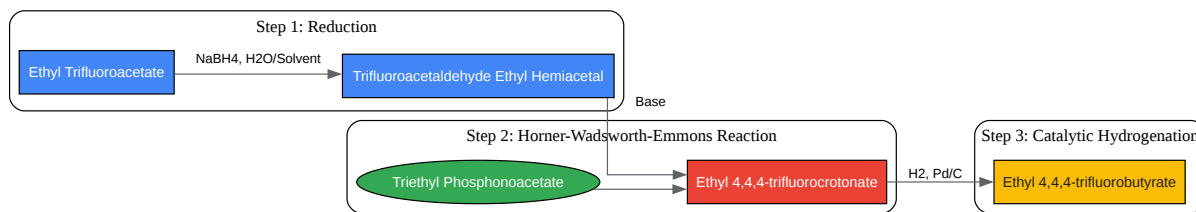
Compound Name: Ethyl 4,4,4-trifluorobutyrate

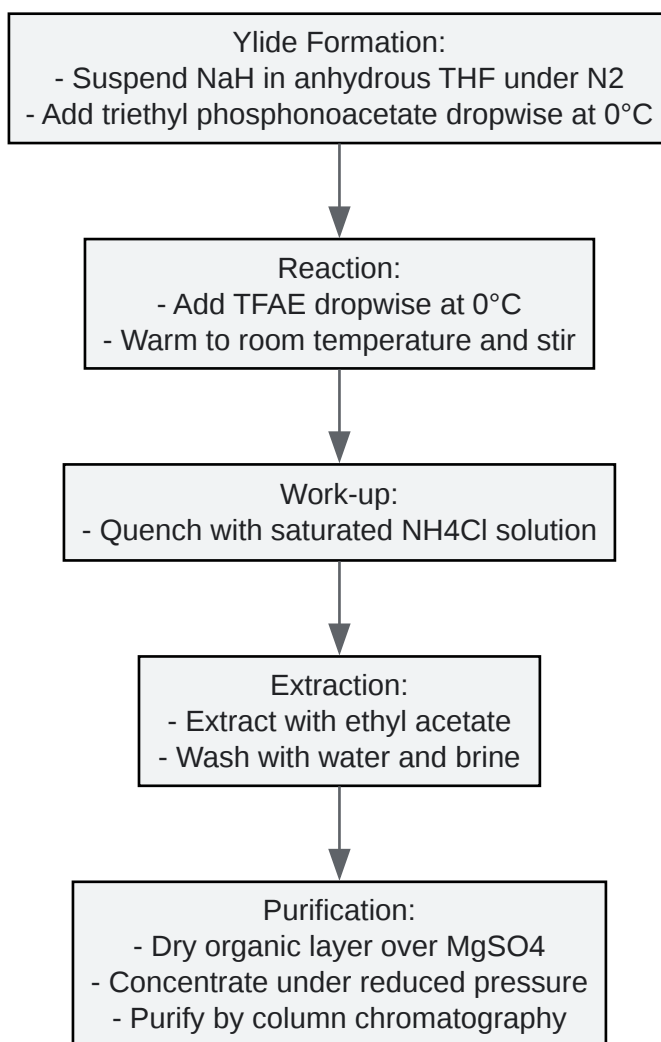
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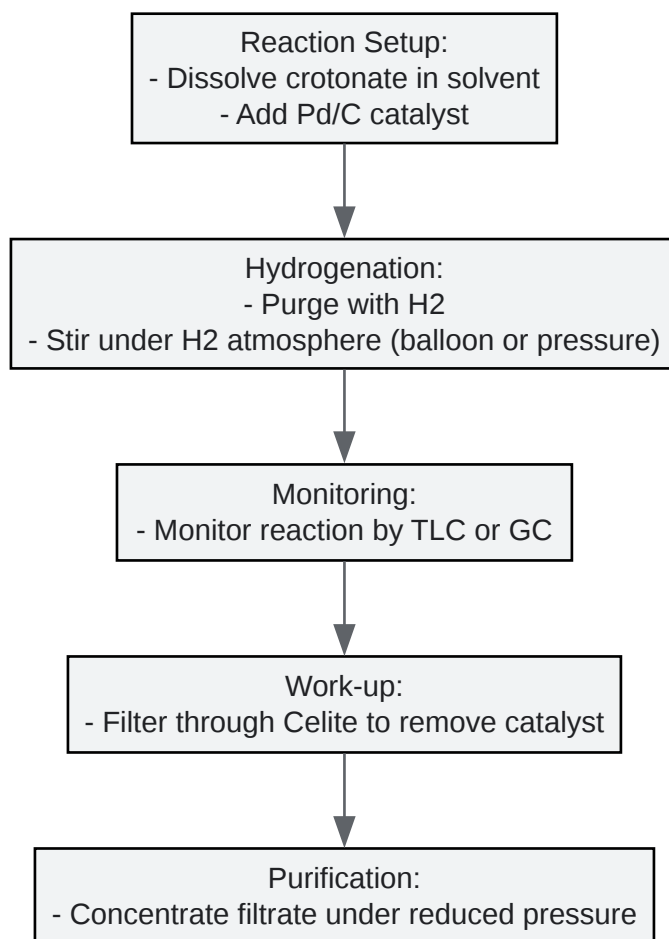
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Synthetic Pathway Overview

The synthesis of **Ethyl 4,4,4-trifluorobutyrate** from ethyl trifluoroacetate is a multi-step process that can be effectively carried out in three key stages. The first step involves the selective reduction of the starting material, ethyl trifluoroacetate, to form trifluoroacetaldehyde ethyl hemiacetal (TFAE). This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination reaction with triethyl phosphonoacetate to yield ethyl 4,4,4-trifluorocrotonate. The final step is the catalytic hydrogenation of the unsaturated crotonate to produce the desired **Ethyl 4,4,4-trifluorobutyrate**.







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